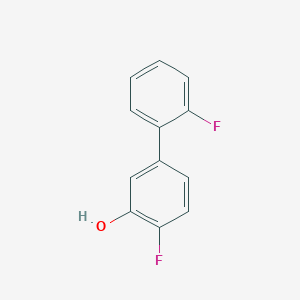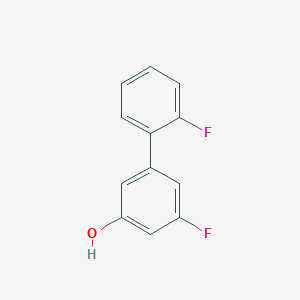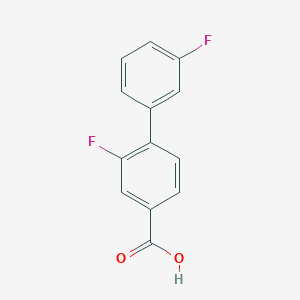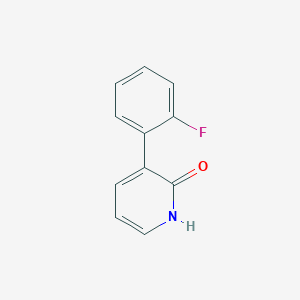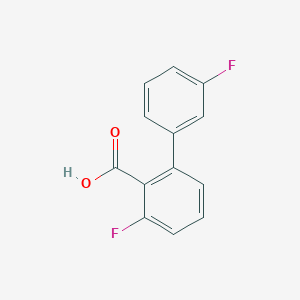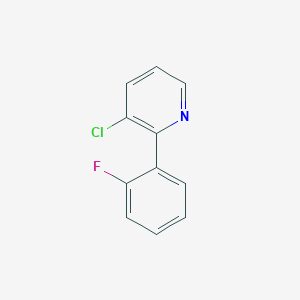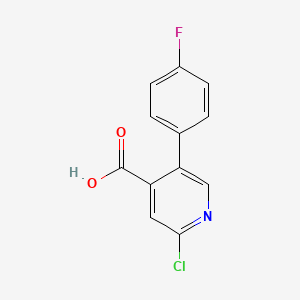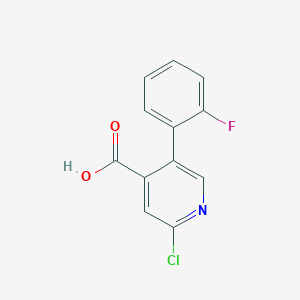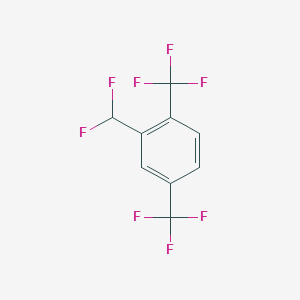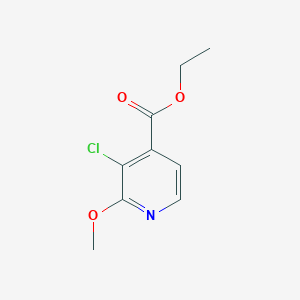![molecular formula C10H7ClN2O5 B6341153 (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97% CAS No. 413604-05-4](/img/structure/B6341153.png)
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid, also known as (2Z)-3-Nitrochlorocarbamoylprop-2-enoic acid, is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound is a carboxylic acid and is composed of two nitrogens, one chlorine, three oxygens, and three carbons. The compound has a molar mass of 235.56 g/mol and a purity of 97%.
作用機序
The mechanism of action of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is not fully understood. However, it is thought that the compound acts as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It is believed that the compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid are not fully understood. However, it is believed that the compound acts as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes is thought to be beneficial in the treatment of inflammatory conditions such as arthritis and asthma, as well as neurological disorders such as Alzheimer’s disease. Additionally, the compound may also have anti-cancer properties and may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
The advantages of using (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid in laboratory experiments include its high purity of 97% and its relatively low cost. Additionally, the compound is relatively easy to synthesize using the Michael Addition reaction. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
The potential future directions for (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid include further research into its mechanism of action, its potential applications in the treatment of various diseases and disorders, and its potential use as an anti-cancer agent. Additionally, further research into the synthesis of the compound and its potential toxicity would be beneficial. Finally, further research into the potential side effects of the compound and its interactions with other compounds would be beneficial.
合成法
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid can be synthesized through a method called the Michael Addition reaction. This method involves the addition of a nucleophile to an electrophilic carbon atom and involves the use of a catalyst such as a base or a Lewis acid. The reaction of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid begins with the reaction of 4-chloro-3-nitrobenzaldehyde and prop-2-enoic acid in the presence of a base such as potassium carbonate. This reaction is followed by the addition of a nucleophile such as a Grignard reagent to form the desired product.
科学的研究の応用
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has been studied for its potential applications in scientific research. This compound has been studied for its potential use as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. Inhibition of this enzyme is thought to be beneficial in the treatment of inflammatory conditions such as arthritis and asthma. Additionally, (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. Inhibition of this enzyme is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
特性
IUPAC Name |
(E)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUVTAMUUOPOJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

